molecular formula C16H26ClN3O2 B4060653 N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride

N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride

Cat. No. B4060653
M. Wt: 327.8 g/mol
InChI Key: LMBABSBCJPYXNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride and its derivatives involves multi-step chemical reactions, starting from basic building blocks like piperazine. A practical process described by Guillaume et al. (2003) involves starting from piperazine and N-chloroacetyl-2,6-xylidine, leading to the target compound with significant yields after purification steps such as filtration and solvent extraction (Guillaume et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and biological activity. Studies often employ spectroscopic methods like NMR to elucidate the structure. For example, a study on a similar compound by Bing‐Yi Qin et al. (2005) provided complete NMR assignments using techniques like DEPT, H-H COSY, HMQC, and HMBC, which are essential for understanding the molecular geometry and functional groups' arrangement (Bing‐Yi Qin et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide hydrochloride showcase its reactivity with various reagents, leading to a wide range of derivatives with potential biological activities. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives, exhibiting significant antibacterial and antifungal activities, demonstrating the compound's versatility in chemical modifications for targeted biological effects (Khan et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their formulation and application in different domains. The crystal structure analysis provides insights into the compound's stability and reactivity. For instance, Gowda et al. (2009) analyzed the crystal structure of a closely related compound, revealing the conformational aspects and intermolecular interactions that define its solid-state properties (Gowda et al., 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2.ClH/c1-13-3-4-15(11-14(13)2)17-16(21)12-19-7-5-18(6-8-19)9-10-20;/h3-4,11,20H,5-10,12H2,1-2H3,(H,17,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBABSBCJPYXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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